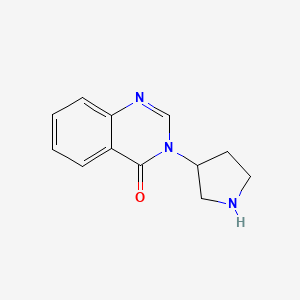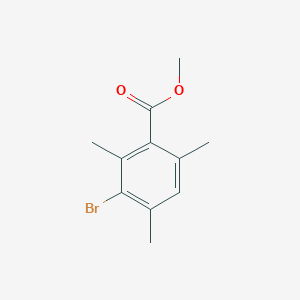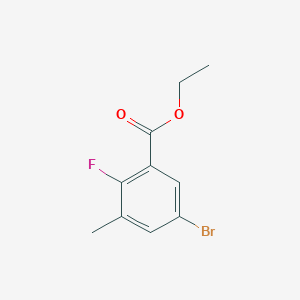
5-Cyanoquinazoline
概要
説明
5-Cyanoquinazoline is an organic compound with the molecular formula C9H5N3 It belongs to the quinazoline family, which is characterized by a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring
作用機序
Target of Action
Quinazoline derivatives are known to interact with a variety of biological targets, primarily associated with g protein-coupled receptors, which are critical in various disease pathophysiologies .
Mode of Action
Quinazoline derivatives are known to exhibit diverse pharmacological responses, including analgesic, anti-inflammatory, anti-hypertensive, anti-bacterial, anti-diabetic, anti-malarial, sedative–hypnotic, anti-histaminic, anti-cancer, anti-convulsant, anti-tubercular, and anti-viral activities . The interaction of these compounds with their targets leads to changes in cellular processes, contributing to their therapeutic effects .
Biochemical Pathways
For instance, some quinazoline derivatives have been found to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism, suggesting potential anti-diabetic activity .
Pharmacokinetics
Quinazoline derivatives are generally known for their lipophilicity, which aids in their penetration through the blood-brain barrier, making them suitable for targeting different central nervous system diseases .
Result of Action
Some quinazolinone derivatives have shown cytotoxic effects against various cancer cell lines, suggesting potential anti-cancer activity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Cyanoquinazoline. For instance, agricultural practices and area of cultivation significantly affect the innate stimulatory activity of quinoa proteins, a phenomenon that could potentially apply to other plant-derived compounds like this compound .
生化学分析
Biochemical Properties
5-Cyanoquinazoline plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect cell signaling pathways and cellular processes . Additionally, this compound can bind to DNA and RNA, interfering with their replication and transcription processes .
Cellular Effects
The effects of this compound on cells are multifaceted. It has been observed to induce apoptosis, or programmed cell death, in cancer cells by activating specific signaling pathways . This compound can also inhibit cell proliferation and migration, making it a potential candidate for cancer therapy . Furthermore, this compound can modulate gene expression and cellular metabolism, leading to changes in the production of various proteins and metabolites .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active sites of enzymes, inhibiting their activity and preventing them from catalyzing biochemical reactions . This compound can also interact with receptors on the cell surface, triggering a cascade of intracellular signaling events that alter cell function . Additionally, this compound can affect gene expression by binding to transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under normal conditions, but it can degrade when exposed to high temperatures or extreme pH levels . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can inhibit tumor growth and reduce inflammation without causing significant toxicity . At high doses, this compound can induce adverse effects, such as liver and kidney damage . These findings highlight the importance of determining the optimal dosage for therapeutic use.
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can have different biological activities and can be further processed by other enzymes and cofactors . The metabolic flux of this compound can influence its overall pharmacokinetics and pharmacodynamics .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via passive diffusion or active transport mediated by specific transporters . Once inside the cell, this compound can bind to proteins and other biomolecules, affecting its localization and accumulation . This compound can also be distributed to different tissues, where it can exert its biological effects .
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. This compound can be found in various cellular compartments, including the nucleus, cytoplasm, and mitochondria . The localization of this compound can be directed by specific targeting signals or post-translational modifications . These factors can affect the ability of this compound to interact with its molecular targets and exert its biological effects .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyanoquinazoline typically involves the cyclization of appropriate precursors One common method is the reaction of anthranilic acid with formamide, followed by dehydration to form the quinazoline ring
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common practices to achieve the desired product quality.
化学反応の分析
Types of Reactions
5-Cyanoquinazoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert it to dihydroquinazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the quinazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions include quinazoline N-oxides, dihydroquinazoline derivatives, and various substituted quinazolines with different functional groups.
科学的研究の応用
5-Cyanoquinazoline has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives.
Biology: It is used in the study of enzyme inhibitors and receptor antagonists.
Industry: It is used in the production of dyes, pigments, and other materials with specific properties.
類似化合物との比較
Similar Compounds
- 4-Cyanoquinazoline
- 2-Arylquinazoline
- Quinazolin-4-one
Uniqueness
5-Cyanoquinazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity.
特性
IUPAC Name |
quinazoline-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N3/c10-4-7-2-1-3-9-8(7)5-11-6-12-9/h1-3,5-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPZNJYOCOUQAQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=NC=NC2=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Are there any details on the analytical methods used to characterize the synthesized compounds in the context of 5-Cyanoquinazoline?
A2: The paper mentions utilizing spectroscopic techniques for compound characterization []. While it doesn't explicitly confirm the use of these techniques for this compound itself, it's plausible that methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) could be employed to confirm its structure and purity if it were synthesized using the described reaction.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(Pyridin-4-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B1432547.png)


![2-{2-[(2-Cyclopropylethyl)amino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1432553.png)
![4-[3-(Trifluoromethyl)phenyl]cyclohexan-1-one](/img/structure/B1432555.png)

![6-Oxaspiro[3.4]octane-5,7-dione](/img/structure/B1432560.png)



![N-methyl-1-(6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine](/img/structure/B1432566.png)


